molecular formula C12H20O3 B13202315 5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid

5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid

Cat. No.: B13202315
M. Wt: 212.28 g/mol
InChI Key: UZAIDHCMXCLIHH-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid is a complex organic compound with a unique structure that includes a benzofuran ring system

Preparation Methods

The synthesis of 5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid can be compared with other benzofuran derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of benzofuran derivatives.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

5-propan-2-yl-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylic acid

InChI

InChI=1S/C12H20O3/c1-8(2)9-3-4-10-12(7-9,11(13)14)5-6-15-10/h8-10H,3-7H2,1-2H3,(H,13,14)

InChI Key

UZAIDHCMXCLIHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2C(C1)(CCO2)C(=O)O

Origin of Product

United States

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